molecular formula C₂₀H₁₅NO B1140411 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime CAS No. 88909-82-4

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime

Cat. No. B1140411
CAS RN: 88909-82-4
M. Wt: 285.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime (DHPO) is a compound derived from benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH). It has been studied as a potential therapeutic agent for various diseases due to its unique properties.

Scientific Research Applications

Metabolic Pathways and Carcinogenic Potency

The metabolism of benzo[a]pyrene, a closely related compound, to reactive diol epoxides and their stereoselective formation has been extensively studied. These metabolites, such as the diol-epoxides formed from benzo[a]pyrene, exhibit high reactivity and have been implicated in carcinogenesis due to their ability to form DNA adducts (Yang et al., 1976), (Yang et al., 1977). This pathway's significance lies in its potential to elucidate the mutagenic and carcinogenic processes associated with polycyclic aromatic hydrocarbons (PAHs).

Mechanism of Enzymatic Formation

The enzymatic conversion of benzo[a]pyrene involves specific oxygenation steps leading to the formation of optically active intermediates and diol epoxides. These processes are crucial for understanding the metabolic activation and detoxification pathways of PAHs, including derivatives like "9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime" (Yang et al., 1977).

Binding and Adduct Formation

Studies have shown that benzo[a]pyrene diol epoxides can form adducts with DNA, RNA, and proteins, displaying high stereoselectivity. This interaction is pivotal in understanding the genotoxic effects of PAHs and their metabolites, offering insights into the mechanisms by which these compounds exert their carcinogenic effects (Koreeda et al., 1978).

Mechanism of Action

Target of Action

It is a precursor to benzo[a]pyrene derivatives , which are known to interact with various cellular components.

Mode of Action

As a precursor to benzo[a]pyrene derivatives , it may undergo metabolic transformations to form active metabolites that interact with cellular targets.

Biochemical Pathways

Benzo[a]pyrene derivatives are known to be involved in various biochemical processes, including the induction of apoptosis and ferroptosis .

Result of Action

Related compounds such as benzo[a]pyrene derivatives have been shown to induce apoptosis and ferroptosis in cells .

properties

IUPAC Name

(NE)-N-(9,10-dihydro-8H-benzo[a]pyren-7-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,22H,2,5-6H2/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDIHTYSTGYSPA-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)/C(=N/O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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